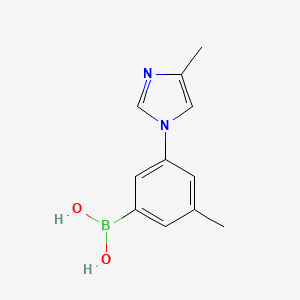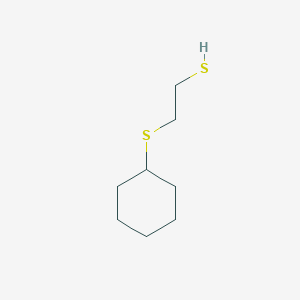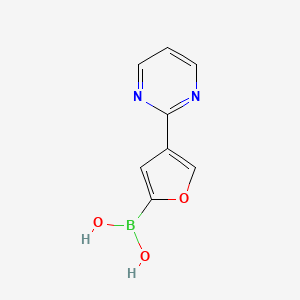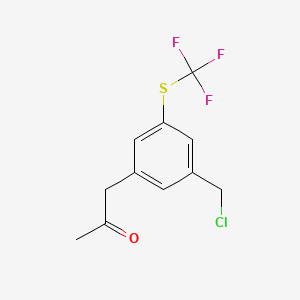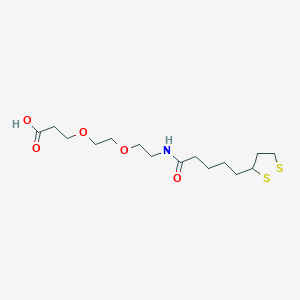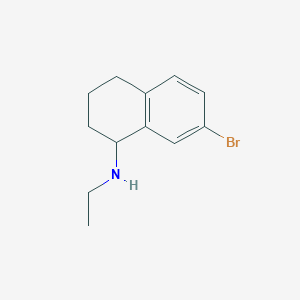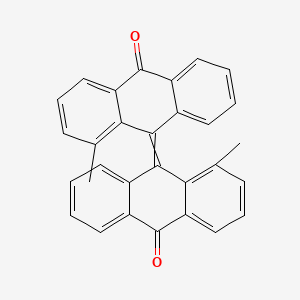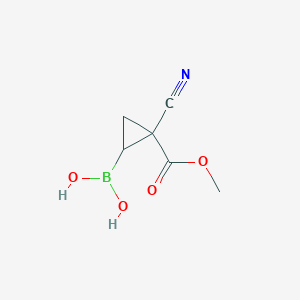
7-Amino-6-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-6-quinolinecarboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial applications . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with an amino group at the 7th position and a carboxylic acid group at the 6th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-quinolinecarboxylic acid can be achieved through several classical methods, including the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach syntheses . These methods typically involve the cyclization of aniline derivatives with various carbonyl compounds under acidic or basic conditions.
For example, the Friedländer synthesis involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst to form the quinoline ring . The Skraup synthesis, on the other hand, involves the cyclization of aniline with glycerol and an oxidizing agent such as nitrobenzene under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs more efficient and scalable methods, such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols . These methods aim to reduce the environmental impact and improve the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-6-quinolinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group at the 7th position can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal and industrial applications .
Wissenschaftliche Forschungsanwendungen
7-Amino-6-quinolinecarboxylic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7-Amino-6-quinolinecarboxylic acid involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly effective in treating bacterial infections and is the basis for the development of quinolone antibiotics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: A derivative used as a fluorescence enhancement-type derivatizing reagent for amino compounds.
Fluoroquinolones: A class of antibiotics that includes compounds such as ciprofloxacin and norfloxacin, which have similar structural features and biological activities.
Uniqueness
7-Amino-6-quinolinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 7th position and the carboxylic acid group at the 6th position allows for unique interactions with biological targets and facilitates the synthesis of a wide range of derivatives with diverse applications .
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
7-aminoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h1-5H,11H2,(H,13,14) |
InChI-Schlüssel |
ZISFTXVDIKTYOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(C=C2N=C1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


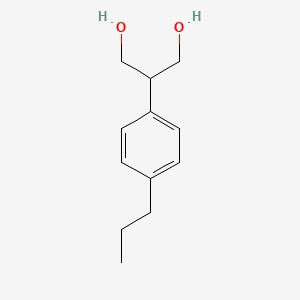
![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)

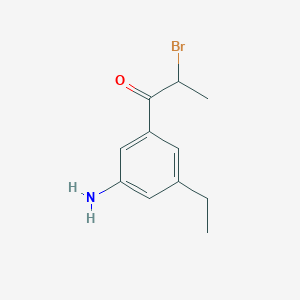
![N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B14069559.png)
